2-[5-(4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-phenoxyphenyl)acetamide
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Description
2-[5-(4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H21N5O4 and its molecular weight is 455.474. The purity is usually 95%.
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Scientific Research Applications
Green Approach for Drug Design
This study outlines environmentally friendly syntheses of potential analgesic and antipyretic compounds, specifically focusing on derivatives of acetamide and phthalamic acid. These compounds were synthesized through two routes involving reactions with 4-aminophenol, chloroacetyl chloride, and imide compounds. The synthesis emphasizes green chemistry principles, suggesting a broader application of similar compounds in sustainable drug design and discovery (Y. Dathu Reddy, C. Venkata Ramana Reddy, P. Dubey, 2014).
Regioselective Syntheses
This research highlights the regioselective synthesis of formylpyrido[2,1-b]benzoxazoles from o-acetaminophenols using Vilsmeier reagent. The unexpected formation of these compounds suggests potential for developing novel organic synthesis methods and exploring new chemical space for scientific research (K. Li, Zong-Bo Du, C. Guo, Qing‐Yun Chen, 2009).
Synthesis and Biological Activities of Metal-based Triazole Compounds
Investigating the synthesis, antioxidant, enzyme inhibition, and antimicrobial properties of Schiff base compound derivatives coordinated with different metal ions. This study demonstrates the influence of metal ions on the biological properties of synthesized compounds, suggesting applications in biological and medicinal research for related chemical structures (S. Sumrra, S. Kausar, M. Raza, 2018).
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O4/c1-16-7-11-18(12-8-16)30-24(32)22-23(25(30)33)29(28-27-22)15-21(31)26-17-9-13-20(14-10-17)34-19-5-3-2-4-6-19/h2-14,22-23H,15H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLHVGFCASZLIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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